molecular formula C16H18ClFN2O B2772955 N-(3-chloro-4-fluorophenyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide CAS No. 1251561-84-8

N-(3-chloro-4-fluorophenyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide

Cat. No. B2772955
CAS RN: 1251561-84-8
M. Wt: 308.78
InChI Key: DJFSQLYJYASFTE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide, commonly known as CFMPB, is a chemical compound that has gained much attention in the scientific community due to its potential applications in biomedical research.

Scientific Research Applications

Synthesis and Structural Characterization

Research has been conducted on the synthesis and structural characterization of related compounds, demonstrating the compound's relevance in chemical synthesis and the understanding of its molecular structure. For instance, studies have focused on the synthesis of similar chemical entities, highlighting the methods used to create and analyze these compounds through techniques like X-ray single crystal diffraction (Huang Ming-zhi et al., 2005; Przemysław Wyrębek et al., 2009). These studies provide foundational knowledge on the compound's structure, facilitating further research into its applications.

Neuroprotective and Therapeutic Potentials

Several investigations have explored the neuroprotective and therapeutic potentials of compounds with structural similarities, underlining their potential in treating neurological disorders and diseases. N-acylaminophenothiazines, which share a structural motif with the compound , have shown effectiveness as neuroprotectants and selective inhibitors, offering promising avenues for Alzheimer's disease treatment (Gema C González-Muñoz et al., 2011). These findings suggest potential research applications of N-(3-chloro-4-fluorophenyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide in developing treatments for neurological conditions.

Anticonvulsant Activity

The design and synthesis of compounds derived from related structures have been investigated for their anticonvulsant activity, presenting a significant interest in pharmacological research. Such studies aim to create new hybrid anticonvulsant agents by combining chemical fragments of well-known antiepileptic drugs, demonstrating broad spectra of activity in preclinical seizure models (K. Kamiński et al., 2015). This research indicates the compound's potential application in the development of new treatments for epilepsy and related seizure disorders.

Antimicrobial and Antiviral Activities

Research has also been extended to the synthesis and evaluation of derivatives for their antimicrobial and antiviral activities. This includes the exploration of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring, showing moderate antimicrobial activity (A. Farag et al., 2009). Such studies underscore the potential of N-(3-chloro-4-fluorophenyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide and its derivatives in contributing to the development of new antimicrobial and antiviral agents.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-(2,5-dimethylpyrrol-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN2O/c1-11-5-6-12(2)20(11)9-3-4-16(21)19-13-7-8-15(18)14(17)10-13/h5-8,10H,3-4,9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFSQLYJYASFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CCCC(=O)NC2=CC(=C(C=C2)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide

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